molecular formula C10H14ClNO B1530677 2-(3-Chlorophenyl)-2-methoxypropan-1-amine CAS No. 1523611-27-9

2-(3-Chlorophenyl)-2-methoxypropan-1-amine

Cat. No. B1530677
M. Wt: 199.68 g/mol
InChI Key: ZQXVEMAMCXHECD-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key functional groups .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, and the products that are formed .


Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Summary of the Application

Thiophene-based analogs, which can be synthesized from compounds like 2-(3-Chlorophenyl)-2-methoxypropan-1-amine, are of great interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Methods of Application or Experimental Procedures

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Summary of Results or Outcomes

Thiophene derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

2. Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide

Summary of the Application

2-Phenylethylamine (PEA), a compound related to 2-(3-Chlorophenyl)-2-methoxypropan-1-amine, holds significant importance in the realm of neuroscience and pharmacology . It acts as a neuromodulator, influencing mood, cognition, and behavior .

Methods of Application or Experimental Procedures

The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride .

Summary of Results or Outcomes

PEA serves as a precursor to various neurotransmitters, and plays a vital role in the synthesis of catecholamines . Its pharmacological properties have garnered attention in drug discovery, with researchers exploring its potential therapeutic applications, including in the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD) .

3. Industrial Chemistry and Material Science

Summary of the Application

Thiophene derivatives, which can be synthesized from compounds like 2-(3-Chlorophenyl)-2-methoxypropan-1-amine, are utilized in industrial chemistry and material science as corrosion inhibitors .

Methods of Application or Experimental Procedures

The application of thiophene derivatives in industrial chemistry involves their use as corrosion inhibitors . These compounds can be applied to the surface of metals to prevent oxidation and corrosion .

Summary of Results or Outcomes

Thiophene derivatives have shown effectiveness in preventing corrosion, thereby extending the lifespan of metal structures and components .

4. Organic Semiconductors

Summary of the Application

Thiophene-mediated molecules, which can be synthesized from compounds like 2-(3-Chlorophenyl)-2-methoxypropan-1-amine, have a prominent role in the advancement of organic semiconductors .

Methods of Application or Experimental Procedures

The application of thiophene-mediated molecules in the field of electronics involves their use in the fabrication of organic semiconductors . These compounds can be used in the manufacturing process of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Summary of Results or Outcomes

Thiophene-mediated molecules have shown promising results in the field of electronics, contributing to the development of more efficient and flexible electronic devices .

5. Nonsteroidal Anti-inflammatory Drug

Summary of the Application

Suprofen, a compound with a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug . This class of drugs is used to reduce inflammation and pain in the body .

Methods of Application or Experimental Procedures

Suprofen is typically administered orally in the form of tablets . The dosage and frequency of administration depend on the specific condition being treated .

Summary of Results or Outcomes

Suprofen has been shown to be effective in reducing inflammation and pain associated with various conditions, such as arthritis and other musculoskeletal disorders .

6. Dental Anesthetic

Summary of the Application

Articaine, a compound with a 2,3,4-trisubstituent thiophene structure (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Methods of Application or Experimental Procedures

Articaine is typically administered via injection into the oral tissues . The dosage and frequency of administration depend on the specific dental procedure being performed .

Summary of Results or Outcomes

Articaine has been shown to be effective in providing local anesthesia for dental procedures, reducing pain and discomfort for patients .

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. It includes considering how to handle the compound safely .

Future Directions

This involves considering potential future research directions. For example, if the compound has medicinal properties, future research could involve testing it in clinical trials .

properties

IUPAC Name

2-(3-chlorophenyl)-2-methoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-10(7-12,13-2)8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXVEMAMCXHECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC(=CC=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-2-methoxypropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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